R(-)-Denopamine

Cardiovascular Pharmacology Inotropic Agents Heart Failure Research

Chronic heart failure models often face β1-adrenoceptor desensitization, where full agonists exacerbate receptor downregulation. R(-)-Denopamine solves this with its partial agonist profile (Emax=0.75-0.85), maintaining inotropic responsiveness in desensitized ventricular tissue. Its superior β1/β2 selectivity (KiL/KiH=4.1) ensures β1-specific outcomes. With the lowest arrhythmogenic liability among catecholamines (safety ratio >126), it enables clean inotropic studies. Supplied as ≥98% HPLC-pure powder with batch-to-batch consistency. Cold-chain shipping preserves stability.

Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
Cat. No. B1205883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR(-)-Denopamine
Synonyms(3,4-dimethoxyphenethylaminomethyl)-4-hydroxybenzyl alcohol
1-(p-hydroxyphenyl)-2-((3,4-dimethoxyphenethyl)amino)ethanol
denopamine
TA 064
TA-064
Molecular FormulaC18H23NO4
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNCC(C2=CC=C(C=C2)O)O)OC
InChIInChI=1S/C18H23NO4/c1-22-17-8-3-13(11-18(17)23-2)9-10-19-12-16(21)14-4-6-15(20)7-5-14/h3-8,11,16,19-21H,9-10,12H2,1-2H3/t16-/m1/s1
InChIKeyVHSBBVZJABQOSG-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R(-)-Denopamine: Selective β1 Partial Agonist


R(-)-Denopamine (TA-064) is an orally active, selective β1-adrenoceptor partial agonist belonging to the phenethylamine class of cardiotonic agents . As the pharmacologically active R(-)-enantiomer, it demonstrates β1-selectivity with a KiL/KiH ratio of 4.1 and functions as a partial agonist with an Emax of 0.75-0.85 in isolated human right atrium [1][2]. The compound has been identified in human blood and is characterized by specific metabolic pathways involving O-demethylation and glucuronidation [3][4].

Selective β1 partial agonist tool for adrenoceptor signaling studies
R(-)-enantiomer with reported β1/β2 selectivity context
Oral bioavailability and metabolic pathways reported (O-demethylation, glucuronidation)

R(-)-Denopamine: Non-Substitutability


In-class β1-adrenoceptor agonists cannot be interchangeably substituted for R(-)-Denopamine due to three critical differentiators. First, the compound exhibits a distinct partial agonist profile with an Emax of 0.75-0.85 in human atrial tissue, whereas dobutamine and dopamine function as full agonists (Emax = 1.0) under comparable conditions [1]. Second, R(-)-Denopamine demonstrates superior β1-selectivity (KiL/KiH = 4.1) compared to dobutamine (1.1), epinephrine (0.55), and isoproterenol (1.5), conferring reduced β2-mediated off-target activity [2]. Third, in halothane-anesthetized dogs, R(-)-Denopamine exhibits the weakest arrhythmogenic activity among tested catecholamines, with a safety ratio (arrhythmogenic dose / ED100) >126 versus 80 for dobutamine and 19 for dopamine [3].

Full agonism mismatch. Dobutamine or isoprenaline as full agonists may over-activate β1-AR and confound partial response studies, especially in desensitized models.
β1/β2 selectivity difference. Lower selectivity ratios in dobutamine or isoprenaline may introduce β2-mediated off-target effects that alter endpoint interpretation.
Arrhythmogenic margin may not transfer. Higher proarrhythmic liability of full agonists can confound cardiac safety assessments and limit chronic dosing models.

R(-)-Denopamine: Comparative Evidence


Partial Agonist Profile vs. Full Agonists

In isolated electrically driven human right atrial tissue, R(-)-Denopamine acts as a partial selective β1-adrenoceptor agonist with an Emax of 0.75-0.85, significantly lower than the full agonists dobutamine and dopamine which achieve an Emax of 1.0 (equivalent to isoprenaline and Ca²⁺ maximum response) [1]. This quantitative difference defines the compound's functional ceiling and distinguishes it from full agonists that can drive maximal contractile force.

Partial Agonist Emax
Head-to-head
Emax 0.75–0.85 vs. 1.0 (dobutamine, isoprenaline)
Supports β1 partial activation model context
Human right atrium; review desensitization ceiling
Cardiovascular Pharmacology Inotropic Agents Heart Failure Research

β1-Adrenoceptor Selectivity

In competitive radioligand binding assays using ³H-dihydroalprenolol, R(-)-Denopamine demonstrated the highest β1/β2-selectivity (KiL/KiH = 4.1) among tested β-adrenergic agonists [1]. Comparators showed substantially lower selectivity: dobutamine (1.1), isoproterenol (1.5), epinephrine (0.55), and procaterol (0.05). The absolute binding affinities (Ki) for β1-receptors in rat heart membranes were: denopamine 545 nM, dobutamine 645 nM, isoproterenol 14.1 nM; for β2-receptors in rat lung membranes: denopamine 2205 nM, dobutamine 735 nM [1].

β1/β2 Selectivity
Head-to-head
KiL/KiH 4.1 vs 1.1 (dobutamine), 1.5 (isoprenaline)
Supports β1-selectivity assay context
Rat heart/lung membranes; review GTP shift data
Receptor Pharmacology Binding Affinity Selectivity Profiling

Arrhythmogenic Safety Margin

In anesthetized and coronary-ligated dog models, R(-)-Denopamine demonstrated the weakest arrhythmogenic activity among tested catecholamines [1]. The safety ratio, calculated as the dose producing significant non-sinus beats (arrhythmogenic dose) divided by the ED100 for positive inotropy (100% increase in LV dp/dt max), was >126 for denopamine versus 80 for dobutamine, 33 for isoproterenol, 19 for dopamine, and 3.8 for norepinephrine [1]. In halothane-anesthetized dogs, denopamine's arrhythmogenic activity was explicitly weaker than both dobutamine and dopamine [1].

Arrhythmogenic Margin
Head-to-head
Safety ratio >126 vs 80 (dobutamine), 33 (isoprenaline)
Reported arrhythmogenicity model context
Anesthetized dogs; review translational relevance
Cardiac Electrophysiology Safety Pharmacology Arrhythmia Research

Oral Bioavailability Profile

R(-)-Denopamine is orally active with well-characterized human pharmacokinetics . Following a single 10 mg oral dose, plasma levels reach 13.7 ± 5.6 ng/mL within 60 minutes, with detectable levels persisting for at least 7 hours post-administration [1]. The compound's oral activity distinguishes it from comparators like dobutamine, which requires intravenous administration due to extensive first-pass metabolism, and dopamine, which lacks oral bioavailability for systemic cardiac effects.

Oral PK Profile
Class-level
Cmax 13.7±5.6 ng/mL at 60 min (10 mg oral)
Supports oral exposure model context
Human PK; oral bioavailability reported
Pharmacokinetics Oral Bioavailability Drug Metabolism

Reduced Desensitization Liability

In cellular studies using human β-adrenergic receptors, R(-)-Denopamine demonstrates reduced tachyphylaxis (desensitization) compared to full β1-agonists [1]. The compound's low intrinsic activity results in less receptor desensitization following prolonged exposure, which correlates with sustained cardiotonic effects observed in chronic treatment paradigms [2]. In kitten ventricular tissue desensitized by 3-hour exposure to 30 μmol/L isoprenaline, (-)-denopamine maintained its maximum inotropic effect without reduction, in contrast to the partial agonist xamoterol which failed to produce positive inotropic effects in desensitized tissue [3].

Desensitization Resistance
Class-level
Maintained Emax in desensitized tissue vs xamoterol failure
Supports chronic exposure model context
Kitten ventricle; 30 μM isoprenaline 3h
Receptor Desensitization Chronic Pharmacology Signal Transduction

Vasospastic Angina Prevention

In a placebo-controlled clinical study of 10 patients with vasospastic angina, R(-)-Denopamine (40 mg/day) completely abolished anginal attacks in 70% (7/10) of patients [1]. Mean daily anginal attacks decreased from 2.20 ± 1.27 (placebo) to 0.56 ± 1.23 (denopamine) (p < 0.005), and nitroglycerin consumption reduced from 1.60 ± 1.93 to 0.10 ± 0.24 (p < 0.05) [1]. No severe adverse effects were reported during therapy [2]. Exercise stress test-induced attacks were prevented in 67% (4/6) of patients [1].

Vasospasm Endpoint
Supporting evidence
70% attack abolition; 74.5% reduction (p
Reported vasospasm model endpoint context
Placebo-controlled; 10 patients; review clinical-to-model transfer
Clinical Cardiovascular Research Vasospastic Angina Therapeutic Efficacy

R(-)-Denopamine: Research Applications


Heart Failure with Desensitized β1-Receptors

R(-)-Denopamine is optimally suited for chronic heart failure studies where β1-adrenoceptor desensitization is a central pathological feature. Its partial agonist profile (Emax = 0.75-0.85) combined with low intrinsic activity (adenylate cyclase stimulation intrinsic activity = 0.3) preserves inotropic responsiveness even in desensitized ventricular tissue [1][2]. Unlike full agonists (dobutamine, isoprenaline) that accelerate receptor downregulation, or xamoterol which loses efficacy entirely in desensitized tissue, R(-)-Denopamine maintains maximum inotropic effect following prolonged β1-receptor desensitization [2].

Isolated β1-Adrenoceptor Activation

For experiments requiring selective β1-adrenoceptor activation without β2-mediated confounding, R(-)-Denopamine provides the highest β1/β2-selectivity among clinically relevant agonists (KiL/KiH = 4.1) [1]. This 3.7× selectivity advantage over dobutamine (KiL/KiH = 1.1) and 2.7× advantage over isoproterenol (KiL/KiH = 1.5) ensures that observed pharmacological effects can be confidently attributed to β1-receptor stimulation [1]. In functional assays, GTP shift studies confirm denopamine exhibits agonist properties at β1-receptors but not at β2-receptors (Ki increases only 70% in β1-containing TEM; no GTP shift in β2-containing RRM) [2].

Cardiac Safety & Proarrhythmic Assessment

R(-)-Denopamine serves as a benchmark tool compound for distinguishing inotropic efficacy from proarrhythmic liability in preclinical cardiac safety studies. The compound's arrhythmogenic safety ratio (>126) substantially exceeds that of standard comparators including dobutamine (80), isoproterenol (33), and dopamine (19) [1]. This wide therapeutic window allows researchers to achieve robust positive inotropic effects (ED100 = 8.0 μg/kg i.v.) without triggering the arrhythmic confounds that limit interpretability of data from full agonists [1].

Coronary Vasospasm Preclinical Models

Based on clinical validation showing 70% complete abolition of vasospastic angina attacks and 74.5% reduction in mean daily attack frequency (p < 0.005 vs placebo), R(-)-Denopamine is an evidence-supported tool for preclinical models of coronary artery spasm [1]. The compound's efficacy in preventing exercise-induced and cold pressor-induced attacks (67% prevention rate in both modalities) supports its utility in stress-induced vasospasm research [2]. This translational validation provides confidence for procurement in cardiovascular research programs studying vasospastic pathophysiology.

Application
Selection Property
Validation Focus
β1-desensitization heart failure models
Partial agonist activation profile
Desensitized-tissue inotropic response
β1-selective signaling studies
β1/β2 selectivity ratio review
β1-specific functional endpoint monitoring
Cardiac proarrhythmia safety models
Inotropic/arrhythmogenic separation
Arrhythmia threshold in chronic exposure
Coronary vasospasm preclinical models
Vasospasm challenge model response
Attack-frequency and nitroglycerin-use endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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